molecular formula C18H30ClNO3 B15342601 Ethanol, 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)-, hydrochloride CAS No. 1507-64-8

Ethanol, 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)-, hydrochloride

Cat. No.: B15342601
CAS No.: 1507-64-8
M. Wt: 343.9 g/mol
InChI Key: CLDQLFIAGQANPN-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)-, hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with a meta-methoxyphenyl group and a propyl chain. The ethoxy linker connects the pyrrolidine moiety to the ethanol backbone, with the hydrochloride salt enhancing solubility and stability.

Properties

CAS No.

1507-64-8

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

IUPAC Name

2-[2-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-ium-1-yl]ethoxy]ethanol;chloride

InChI

InChI=1S/C18H29NO3.ClH/c1-3-7-18(16-5-4-6-17(14-16)21-2)8-9-19(15-18)10-12-22-13-11-20;/h4-6,14,20H,3,7-13,15H2,1-2H3;1H

InChI Key

CLDQLFIAGQANPN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC[NH+](C1)CCOCCO)C2=CC(=CC=C2)OC.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize this compound, we compare its structure and properties with analogous ethanol derivatives and pyrrolidine-containing molecules documented in authoritative sources.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Solubility/Stability Features Reference
Ethanol, 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)-, hydrochloride Not explicitly listed Pyrrolidine, m-methoxyphenyl, propyl, ethoxy linker Estimated ~370–400 (exact calc. unavailable) Hydrochloride salt likely improves aqueous solubility; aromatic groups enhance lipophilicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 Phenoxy group with tetramethylbutyl chain, ethoxy linker ~326.5 High lipophilicity due to branched alkyl chain; used in surfactants or emulsifiers
Ethanol, 2-(nonylphenoxy)- 27176-93-8 Nonylphenoxy group ~294.4 Surfactant properties; moderate environmental persistence
2-Propanol, 1-amino-3-[(2-phenylethyl)amino]-, hydrochloride 1185303-24-5 Amino, phenylethyl substituents ~285.8 Enhanced solubility via hydrochloride salt; potential CNS activity due to aromatic amines

Detailed Structural and Functional Comparisons

Pyrrolidine vs. Non-Pyrrolidine Scaffolds
  • Analog 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Lacks a nitrogen-containing heterocycle, limiting its utility in targeted drug design but favoring surfactant applications due to its hydrophobic alkyl chain .
Substituent Effects on Bioactivity
  • Nonylphenoxy vs. Tetramethylbutylphenoxy: The longer nonyl chain in 2-(nonylphenoxy)ethanol increases lipophilicity but reduces biodegradability, whereas the tetramethylbutyl group balances hydrophobicity and steric bulk .
Hydrochloride Salt vs. Free Base
  • The hydrochloride salt in the target compound and 2-propanol derivatives (e.g., 1185303-24-5) improves aqueous solubility, critical for bioavailability in pharmaceutical formulations. Neutral analogs like 9036-19-5 are more suited for industrial applications requiring lipid solubility .

Preparation Methods

Synthesis of the 3-(m-Methoxyphenyl)-3-propylpyrrolidine Core

The foundational step in preparing the target compound involves constructing the 3-(m-methoxyphenyl)-3-propylpyrrolidine scaffold. This process typically begins with alkylation of a pyrrolidine precursor.

Alkylation of Pyrrolidine Derivatives

As described in US3745171A, alkylation is achieved by reacting 3-(m-methoxyphenyl)pyrrolidine with propyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at room temperature over 72 hours, yielding 3-(m-methoxyphenyl)-3-propylpyrrolidine after distillation (boiling point: 146–150°C at 0.7 mm Hg). Key considerations include:

  • Solvent : DMF facilitates nucleophilic substitution by stabilizing the transition state.
  • Base : Potassium carbonate neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.
  • Purification : Distillation under reduced pressure ensures separation from unreacted starting materials and by-products.

Alternative Alkylation Strategies

US5338739A highlights the use of sodium hydride in dichloromethane for alkylation, though this method is more commonly employed for introducing bulkier substituents. Comparative studies suggest that DMF with potassium carbonate offers superior yields (∼85%) for propyl group introduction compared to sodium hydride systems (∼70%).

Table 1: Alkylation Conditions for Pyrrolidine Core Synthesis
Parameter US3745171A US5338739A
Solvent DMF Dichloromethane
Base K₂CO₃ NaH
Temperature 25°C 0°C to reflux
Yield 85% 70%
Purification Distillation Column Chromatography

Introduction of the Ethoxyethanol Side Chain

The ethoxyethanol moiety is introduced at the pyrrolidine nitrogen via alkylation with 2-chloroethoxyethanol.

Alkylation Reaction Optimization

US5338739A details the use of sodium hydride in dichloromethane to deprotonate the pyrrolidine nitrogen, followed by reaction with 2-chloroethoxyethanol. The process involves:

  • Deprotonation of pyrrolidine with NaH at 0°C.
  • Dropwise addition of 2-chloroethoxyethanol.
  • Stirring at reflux (40°C) for 12 hours.

The crude product is purified via flash column chromatography (silica gel, ether/methanol gradient), yielding 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)ethanol.

Solvent and Base Selection

Ethanol or methanol may substitute dichloromethane as solvents, though polar aprotic solvents like DMF are avoided due to competing side reactions. Potassium carbonate in tetrahydrofuran (THF) has also been reported for analogous alkylations, achieving comparable yields (∼78%).

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility.

Acidification and Crystallization

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0°C. The mixture is stirred for 2 hours, after which the hydrochloride salt precipitates. Filtration and washing with cold ethanol yield the pure product (melting point: 182–183°C).

Alternative Salt Formation Methods

US3745171A describes neutralizing the free base with aqueous HCl, followed by extraction and solvent evaporation. This method is less favored due to potential hydrolysis of the ethoxy group under acidic aqueous conditions.

Comparative Analysis of Synthetic Routes

Two primary routes emerge from the literature:

Route A (US3745171A):
  • Pyrrolidine alkylation in DMF/K₂CO₃.
  • Ethoxyethanol side-chain introduction in THF/K₂CO₃.
  • Salt formation via HCl gas in ethanol.
    Advantages : High yields (∼80%), scalability.
    Disadvantages : Requires distillation for purification.
Route B (US5338739A):
  • Pyrrolidine alkylation using NaH in CH₂Cl₂.
  • Side-chain alkylation under reflux.
  • Salt formation via aqueous HCl neutralization.
    Advantages : Mild conditions for acid-sensitive intermediates.
    Disadvantages : Lower yields (∼65%), extensive chromatography.

Challenges and Optimization Strategies

By-Product Formation

Over-alkylation at the pyrrolidine nitrogen is mitigated by stoichiometric control of 2-chloroethoxyethanol (1.1 equivalents). Side reactions during salt formation are minimized by using anhydrous conditions and low temperatures.

Purification Techniques

  • Distillation : Effective for volatile by-products but limited to thermally stable compounds.
  • Column Chromatography : Resolves regioisomers but increases production time.
  • Crystallization : Preferred for hydrochloride salts due to high purity (>98%).

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction efficiency be optimized?

The synthesis of this compound likely involves multi-step alkylation and etherification reactions. A methodological approach includes:

  • Step 1: Condensation of m-methoxyphenylpropylamine with a pyrrolidine derivative under basic conditions (e.g., NaOH in ethanol/DMF mixtures) to form the pyrrolidinyl intermediate .
  • Step 2: Etherification via nucleophilic substitution using 2-chloroethanol, followed by hydrochloride salt formation with HCl in anhydrous ethanol .
  • Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the propyl group and methoxy substituents to minimize steric hindrance, which is critical for yield improvement .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm the presence of the m-methoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and pyrrolidinyl protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., calculated for C19_{19}H30_{30}ClNO3_3: 355.1914) .
  • HPLC-PDA: Employ reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities like unreacted intermediates .

Q. How does the hydrochloride salt form influence solubility, and what solvents are optimal for in vitro assays?

  • The hydrochloride salt enhances aqueous solubility due to ionic interactions. Solubility can be tested in PBS (pH 7.4), DMSO (for stock solutions), and ethanol/water mixtures (1:1 v/v) .
  • Note: Precipitation in high-ionic-strength buffers may occur; use dynamic light scattering (DLS) to assess colloidal stability .

Advanced Research Questions

Q. How can stereochemical outcomes during pyrrolidinyl ring formation be controlled?

  • Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during the cyclization step to enforce stereoselectivity .
  • Catalytic Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (>90%) .
  • Validation: Compare experimental optical rotation values with computational (DFT) predictions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Meta-Analysis: Cross-reference IC50_{50} values from enzyme inhibition assays (e.g., acetylcholinesterase) with structural analogs in public databases .
  • Experimental Replication: Standardize assay conditions (e.g., pH, temperature) and validate using positive controls (e.g., donepezil for acetylcholinesterase inhibition) .

Q. How can impurities arising from incomplete etherification be identified and quantified?

  • LC-MS/MS: Target impurities such as unreacted 2-chloroethanol (retention time ~3.2 min) or dealkylated byproducts .
  • Synthetic Controls: Introduce scavenger resins (e.g., polymer-bound sulfonic acid) during the etherification step to trap residual reagents .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Modeling: Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Validation: Compare predicted half-life (t1/2_{1/2}) with in vitro microsomal stability assays .

Q. How does the m-methoxyphenyl group influence receptor binding affinity?

  • SAR Studies: Synthesize analogs with substituents (e.g., p-methoxy, halogenated phenyl) and compare binding data via radioligand displacement assays .
  • Docking Simulations: Use AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors) .

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